Cas no 705945-68-2 ((S)-[Rh COD TCFP]BF4)
![(S)-[Rh COD TCFP]BF4 structure](https://ja.kuujia.com/scimg/cas/705945-68-2x500.png)
(S)-[Rh COD TCFP]BF4 化学的及び物理的性質
名前と識別子
-
- (S)-(+)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5- cyclooctadiene)rhodium(I) tetrafluoroborate
- Suvorexant [USAN:INN]
- MK4305
- [(R)-4-(5-chlorobenzoxazol-2-yl)-7-methyl-[1,4]diazepan-1-yl]-(5-methyl-2-[1,2,3]triazol-2-yl-phenyl)methanone
- MK-4305
- [((R)-trichickenfootphos)Rh(cod)]BF4
- [(R)-4-(5-chlorobenzooxazol-2-yl)-7-methyl-[1,4]diazepan-1-yl](5-methyl-2-[1,2,3]triazol-2-yl-phenyl)methanone
- Suvorexant
- ((7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone
- (S)-[Rh(COD)(TCFP)]BF4
- DORA-analogue
- [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone
- UNII-081L192FO9
- (S)-(+)-(2-{[(di-t-butylphosphanyl)methyl]methylphosphanyl}-2-methylpropane)-(1,5-cyclooctadiene)rhodium (I) tetrafluroborate
- 5-chloro-2-{(5R)-5-methyl-4-[5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepan-1-yl}-1,3-benzoxazole
- [(R)-TCFP-Rh]
- (S)-[RH COD TCFP]BF4, RH 18.4
- (S)-[Rh COD TCFP]BF4
- (S)-(+)-T-BUTYLMETHYL(DI-T-BUTYLPHOSPHINOMETHYL)PHOSPHINO(1,5-CYCLOOCTADIENE)RHODIUM(I) TETRAFLUOROBORATE
- SC10394
- (R)-(-)-T-BUTYLMETHYL(DI-T-BUTYLPHOSPHINOMETHYL)PHOSPHINO(1,5-CYCLOOCTADIENE)RHODIUM(I) TETRAFLUOROBORATE;(R)-TCFP-RH;[(R-TERT-BUTYLMETHYLPHOSPHINO-DI-TERT-BUTYLPHOSPHINOMETHANE)(1,5-CYCLOOCTADIENE)RHODIUM(I)] TETRAFLUOROBORATE;(S)-(+)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- MFCD11973806
- 705945-68-2
-
- インチ: 1S/C14H32P2.C8H12.BF4.Rh/c1-12(2,3)15(10)11-16(13(4,5)6)14(7,8)9;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11H2,1-10H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t15-;;;/m0.../s1
- InChIKey: CRUGJRKRRYVPDF-ZRXYBOGPSA-N
- ほほえんだ: [Rh].P(C[P@](C)C(C)(C)C)(C(C)(C)C)C(C)(C)C.F[B-](F)(F)F.C1C=CCCC=CC1 |c:20,24|
計算された属性
- せいみつぶんしりょう: 560.20000
- どういたいしつりょう: 560.20024g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 290
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
じっけんとくせい
- ゆうかいてん: 171-177 °C
- PSA: 27.18000
- LogP: 10.32570
(S)-[Rh COD TCFP]BF4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM102871-1g |
(S)-(+)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate |
705945-68-2 | 97% | 1g |
$1360 | 2021-08-06 | |
Chemenu | CM102871-250mg |
(S)-(+)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate |
705945-68-2 | 97% | 250mg |
$400 | 2021-08-06 | |
Chemenu | CM102871-1g |
(S)-(+)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate |
705945-68-2 | 97% | 1g |
$1360 | 2024-07-24 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601406-1g |
(S)-[Rh COD TCFP]BF4 |
705945-68-2 | 97% | 1g |
¥6800.0 | 2024-07-19 | |
Chemenu | CM102871-250mg |
(S)-(+)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate |
705945-68-2 | 97% | 250mg |
$400 | 2024-07-24 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601406-250mg |
(S)-[Rh COD TCFP]BF4 |
705945-68-2 | 97% | 250mg |
¥2000.0 | 2024-07-19 |
(S)-[Rh COD TCFP]BF4 関連文献
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Qi Shao,Jun Chen,Weiya Zhou,Xiaodong Chen,Sishen Xie Energy Environ. Sci., 2012,5, 8726-8733
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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5. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
(S)-[Rh COD TCFP]BF4に関する追加情報
Introduction to (S)-[Rh COD TCFP]BF4 and Its Significance in Modern Catalysis
The compound with the CAS number 705945-68-2 represents a fascinating advancement in the field of catalysis, particularly in the realm of chiral transition metal complexes. Among these, the product name (S)-[Rh COD TCFP]BF4 stands out due to its unique structural and functional properties. This introduction delves into the characteristics of this compound, its applications, and its relevance to the latest research findings in catalysis and related areas.
The central metal in this complex is rhodium, a member of the early transition metals known for their exceptional catalytic properties. The coordination environment of rhodium is critically influenced by the ligands attached to it. In the case of (S)-[Rh COD TCFP]BF4, the ligands play a pivotal role in determining the reactivity and selectivity of the complex. The bidentate ligand COD (1,5-cyclooctadiene) provides a stable five-membered chelate ring, while the tridentate ligand TCFP (1,3,5-tris(2-furyl)phosphine) introduces additional steric and electronic effects that modulate the catalytic activity.
The presence of the tetrafluoroborate anion (BF4-) as a counterion further enhances the stability of the complex, making it suitable for a wide range of applications. The chiral nature of the complex, indicated by the (S) configuration, is particularly significant in asymmetric catalysis, where enantioselective transformations are highly valued. Recent studies have demonstrated that (S)-[Rh COD TCFP]BF4 exhibits remarkable performance in various catalytic reactions, including hydrogenation, transfer hydrogenation, and C–C bond formation.
One of the most compelling aspects of this compound is its application in asymmetric hydrogenation reactions. These reactions are crucial in pharmaceutical synthesis, where enantiomerically pure compounds are often required. The use of (S)-[Rh COD TCFP]BF4 has shown excellent enantioselectivity in hydrogenating prochiral alkenes and ketones, leading to high yields of optically active products. This capability is particularly valuable in the synthesis of chiral drugs, where even small impurities can significantly impact biological activity.
Moreover, recent research has highlighted the utility of (S)-[Rh COD TCFP]BF4 in cross-coupling reactions, which are fundamental transformations in organic synthesis. The complex has been employed in Suzuki-Miyaura and Heck couplings, demonstrating high efficiency and selectivity. These reactions are widely used in constructing complex molecular architectures, including those found in natural products and pharmaceuticals. The ability to perform these reactions under mild conditions makes (S)-[Rh COD TCFP]BF4 an attractive catalyst for industrial applications.
The structural features of (S)-[Rh COD TCFP]BF4 also make it a promising candidate for studying fundamental catalytic mechanisms. The combination of computational methods and experimental techniques has provided valuable insights into how this complex interacts with substrates and how ligand effects influence catalytic performance. These studies not only enhance our understanding of transition metal catalysis but also pave the way for designing more efficient catalysts.
In conclusion, (S)-[Rh COD TCFP]BF4 represents a significant advancement in catalytic chemistry. Its unique combination of structural features and functional properties makes it highly effective in various catalytic applications, particularly in asymmetric hydrogenation and cross-coupling reactions. As research continues to uncover new applications and mechanisms related to this compound, its importance in modern synthetic chemistry is likely to grow even further.
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